molecular formula C12H8ClF3N2O2 B5887278 4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone CAS No. 26806-43-9

4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone

Cat. No. B5887278
CAS RN: 26806-43-9
M. Wt: 304.65 g/mol
InChI Key: QNMMFWSKGZNTBC-UHFFFAOYSA-N
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Description

4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, also known as TFMPP, is a synthetic compound that belongs to the chemical class of pyridazinones. It was first synthesized in the 1970s and has since been used in scientific research for its potential therapeutic applications.

Mechanism of Action

4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone acts as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. It also has affinity for other receptors, including dopamine and adrenergic receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in serotonin and dopamine levels, alterations in gene expression, and changes in behavior and cognition. It has been shown to have anxiogenic and hallucinogenic effects in animal models, and may have potential as a therapeutic agent for certain psychiatric disorders.

Advantages and Limitations for Lab Experiments

4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone has several advantages for use in lab experiments, including its high potency and selectivity for serotonin receptors. However, it also has several limitations, including its potential for toxicity and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on 4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing more selective and potent analogs of this compound for use in drug discovery and development.

Synthesis Methods

4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with ethyl 4-chloroacetoacetate, followed by cyclization and subsequent methylation of the resulting intermediate. The final product is obtained after purification and isolation.

Scientific Research Applications

4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have an affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-20-9-6-17-18(11(19)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMMFWSKGZNTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949609
Record name 4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

26806-43-9
Record name 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026806439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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